Pseudoprototimosaponin aiii
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19-,21?,22?,23?,24?,25?,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHLIYKWVMBBFX-GFMVILKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(O[C@@H]2[C@H]1[C@]3(CCC4C(C3C2)CCC5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142759-74-8 | |
| Record name | Pseudoprototimosaponin AIII | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142759748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Isolation and Extraction Methodologies from Natural Sources
Optimized Extraction Procedures from Anemarrhena asphodeloides Rhizomes
The initial step in isolating Pseudoprototimosaponin AIII involves the extraction of crude saponins (B1172615) from the dried and powdered rhizomes of Anemarrhena asphodeloides. Research has explored various solvents and conditions to maximize the yield and purity of the target compound.
One established method involves a hot water extraction process. In a typical procedure, the dried rhizomes are refluxed with hot water to extract a broad range of water-soluble compounds, including saponins nih.gov.
Alternatively, alcoholic extraction, particularly with ethanol (B145695), has been shown to be effective. An optimized procedure for a related saponin (B1150181), Timosaponin B II, suggests a two-step extraction with 50% ethanol. The first extraction utilizes an 8.5-fold volume of 50% ethanol, followed by a second extraction with a 6-fold volume, with each extraction lasting for two hours. While this protocol was optimized for Timosaponin B II, it provides a strong procedural basis for the extraction of other saponins like this compound from the same source.
Another innovative and rapid extraction method is the silica (B1680970) gel-based vortex-homogenized matrix solid-phase dispersion. This technique employs silica gel as a dispersant and 50% methanol-water as the elution solvent, significantly reducing extraction time compared to traditional methods nih.gov.
Table 1: Comparison of Extraction Methods for Saponins from Anemarrhena asphodeloides Rhizomes
| Extraction Method | Solvent | Key Parameters | Reference |
| Hot Water Extraction | Water | Refluxing with hot water | nih.gov |
| Alcoholic Extraction | 50% Ethanol | Two-step extraction (8.5-fold then 6-fold volume), 2 hours each | |
| Matrix Solid-Phase Dispersion | 50% Methanol-Water | Silica gel as dispersant, vortex homogenization | nih.gov |
Chromatographic Separation Techniques for Purification
Following the initial extraction, a series of chromatographic techniques are employed to separate this compound from other co-extracted compounds. This purification is crucial to obtain a sample of high purity for subsequent analysis.
The crude extract is often first subjected to macroporous resin column chromatography for preliminary purification and enrichment of the total saponin fraction. Resins such as D-101 and HPD100 have been effectively used for this purpose nih.gov. For instance, in the purification of Timosaponin B II, HPD100 resin was utilized. The process involved washing the column with water and a low concentration of ethanol (20%) to remove impurities, followed by elution of the target saponins with a higher concentration of ethanol.
Subsequent to the initial cleanup with macroporous resins, silica gel column chromatography is a key step in the fine purification of this compound. This technique separates compounds based on their polarity. While specific mobile phase compositions for this compound are not extensively detailed in publicly available literature, methods for closely related saponins provide valuable insights. For the purification of other saponins from Anemarrhena asphodeloides, various solvent systems have been employed, which can be adapted for the isolation of this compound.
High-Performance Liquid Chromatography (HPLC) is the final and most precise step in the isolation and purification of this compound. Reversed-phase HPLC, utilizing a C18 column, is the most common modality for the separation of steroidal saponins.
The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve the peak shape and resolution of the saponins. For the analytical determination of a related compound, Timosaponin AIII, an isocratic mobile phase of 60% acetonitrile has been used with an Evaporative Light Scattering Detector (ELSD) . However, for preparative purification, a gradient elution is generally preferred to achieve optimal separation of complex mixtures. This involves gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase to elute compounds with increasing hydrophobicity.
**Table 2: Typical HPLC Parameters for the Analysis of Saponins from *Anemarrhena asphodeloides***
| Parameter | Specification | Reference |
| Column | C18 Reversed-Phase | |
| Mobile Phase | Acetonitrile and Water (often with a formic acid modifier) | |
| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) | |
| Mode | Isocratic (for analysis) or Gradient (for purification) |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments
NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. creative-biostructure.com It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13). creative-biostructure.com For a complex molecule like Pseudoprototimosaponin AIII, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals. researchgate.netlongdom.org
One-dimensional (1D) NMR spectra form the foundation of structural analysis.
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin splitting). The ¹H NMR spectrum of this compound would show characteristic signals for the steroidal aglycone and the sugar moieties. Signals for anomeric protons of the sugar units typically appear in a distinct region of the spectrum, and their coupling constants provide information about the stereochemistry of the glycosidic linkages. mdpi.com
¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum displays a signal for each non-equivalent carbon atom in the molecule. spectroscopyonline.com This technique gives a direct count of the number of unique carbons. spectroscopyonline.com The chemical shifts indicate the type of carbon (e.g., aliphatic, olefinic, or part of a carbonyl or acetal (B89532) group). spectroscopyonline.com For this compound, with its molecular formula C₄₅H₇₄O₁₈, the spectrum would show 45 distinct carbon signals, assuming no molecular symmetry. nih.gov
DEPT (Distortionless Enhancement by Polarization Transfer): This is a spectral editing technique that provides information about the number of protons attached to each carbon. DEPT experiments can distinguish between CH₃ (methyl), CH₂ (methylene), CH (methine), and quaternary carbons, simplifying the interpretation of the complex ¹³C NMR spectrum.
While specific chemical shift values for this compound are detailed in specialized publications, the table below illustrates the typical ranges for the types of carbons present in this class of saponins (B1172615).
| Carbon Type | Typical Chemical Shift (ppm) |
| Aglycone (Steroid) Methyl (CH₃) | 15-25 |
| Aglycone (Steroid) Methylene (B1212753) (CH₂) | 20-45 |
| Aglycone (Steroid) Methine (CH) | 30-60 |
| Aglycone C-O | 60-90 |
| Sugar Anomeric Carbon (C-1', C-1'') | 100-110 |
| Aglycone Olefinic (C=C) | 120-150 |
| Sugar Carbons (C-2 to C-6) | 60-85 |
Two-dimensional (2D) NMR experiments correlate signals within the spectrum, providing crucial connectivity information that is impossible to obtain from 1D spectra alone. longdom.orgnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shift of a proton with the carbon to which it is directly attached. cornell.edu In the HSQC spectrum of this compound, each cross-peak would link a specific proton signal on one axis to its corresponding carbon signal on the other, allowing for the definitive assignment of all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. cornell.edu This technique is instrumental in establishing the connectivity between different structural fragments. For instance, it can show the connection from an anomeric proton of a sugar unit to the specific carbon on the aglycone or another sugar, thereby determining the sequence and linkage points of the carbohydrate chains. asianpubs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the steroid rings and the conformation of the glycosidic linkages.
Mass Spectrometry (MS) Applications in Structure Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's mass and elemental composition. cornell.edu
HR-ESI-MS is a soft ionization technique that allows large, non-volatile molecules like saponins to be analyzed without significant fragmentation. nih.govnih.gov This method provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula. mdpi.com For this compound, with a molecular formula of C₄₅H₇₄O₁₈, the expected exact mass is 902.4875 u. nih.gov The HR-ESI-MS spectrum would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 903.4948 or the sodium adduct [M+Na]⁺ at m/z 925.4767.
| Ion Type | Molecular Formula | Calculated m/z |
| [M] | C₄₅H₇₄O₁₈ | 902.4875 |
| [M+H]⁺ | C₄₅H₇₅O₁₈⁺ | 903.4948 |
| [M+Na]⁺ | C₄₅H₇₄O₁₈Na⁺ | 925.4767 |
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (such as the [M+H]⁺ ion of this compound) and fragmenting it to observe the masses of the resulting pieces. The fragmentation pattern provides valuable structural information, particularly about the sequence of sugar units in glycosides. The cleavage of glycosidic bonds is a characteristic fragmentation pathway for saponins, leading to the sequential loss of sugar residues. nih.gov This analysis helps to confirm the mass of the aglycone and the individual sugar units, corroborating the structure determined by NMR. nih.gov
Other Spectroscopic Methods for Complementary Structural Information (e.g., UV-Vis, IR)
While NMR and MS provide the core structural data, other spectroscopic methods offer complementary information about the functional groups present. mrclab.comitwreagents.com
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule. itwreagents.com Saturated steroidal saponins like this compound lack extensive chromophores and are generally expected to show only end absorption (a rising absorption baseline toward shorter wavelengths) in the 200-220 nm region, without distinct peaks at higher wavelengths. koreascience.kr
IR Spectroscopy: Infrared spectroscopy measures the absorption of infrared radiation by molecular vibrations. msu.edu It is an excellent tool for identifying functional groups. creative-biostructure.com The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of key functional groups:
A broad absorption band around 3400 cm⁻¹ corresponding to O-H (hydroxyl) stretching vibrations from the multiple hydroxyl groups on the sugar and aglycone moieties. nih.gov
Absorption bands in the 2850-3000 cm⁻¹ region due to C-H stretching of methyl and methylene groups. msu.edu
Strong absorption bands in the 1000-1100 cm⁻¹ range, characteristic of C-O stretching vibrations, which are abundant in the carbohydrate portions and the steroidal ether linkages. nih.gov
Chiroptical Methods for Absolute Configuration Determination (e.g., Circular Dichroism)
Chiroptical spectroscopic techniques are indispensable for determining the absolute configuration of chiral molecules by analyzing their differential interaction with polarized light. nih.govmtoz-biolabs.com These methods, which include Circular Dichroism (CD), are non-destructive and can often be performed on small sample quantities, making them ideal for rare natural products. nih.gov
The process of determining the absolute configuration of a compound like this compound using CD spectroscopy typically involves several steps:
Recording the Experimental Spectrum : A CD spectrum of the purified natural product is recorded. mtoz-biolabs.com
Comparison with Known Compounds : The experimental spectrum is compared with the CD spectra of structurally similar compounds with known absolute configurations. mtoz-biolabs.com For furostanol saponins, established empirical rules correlating the sign of specific Cotton effects to the stereochemistry at certain positions, such as the C-25 position, can be applied. researchgate.net
Theoretical Calculation : In modern structural elucidation, experimental CD spectra are often compared with theoretically calculated spectra for all possible stereoisomers of the molecule. nih.gov The absolute configuration is assigned to the isomer whose calculated spectrum most closely matches the experimental one.
While specific experimental CD data for this compound is noted in the literature, indicating such studies have been performed, the detailed spectral analysis is not widely published. pageplace.de However, the application of CD is a standard and powerful tool for confirming the stereochemical details of complex saponins. nih.gov
Computational Chemistry Approaches in Structure Confirmation
Computational chemistry has become a powerful ally in the structural elucidation of natural products, offering a way to predict and corroborate experimental findings. mdpi.com Methods like Density Functional Theory (DFT) are particularly valuable for calculating various molecular properties, including the spectroscopic data used in structure confirmation. mdpi.commdpi.com
For a molecule as complex as this compound, computational approaches can be used in several ways:
Prediction of Spectroscopic Properties : DFT calculations can predict NMR chemical shifts, which can then be compared to experimental data to confirm the relative configuration of the molecule. mdpi.com This is particularly useful for resolving ambiguities in 2D NMR data interpretations. mdpi.com
Conformational Analysis : Complex and flexible molecules like saponins can exist in multiple low-energy conformations. Computational methods can identify these stable conformers, which is a crucial step before calculating chiroptical properties.
Calculation of Chiroptical Spectra : As mentioned previously, Time-Dependent DFT (TD-DFT) is a robust method for calculating the Electronic Circular Dichroism (ECD) spectra of molecules. nih.gov By generating the theoretical ECD spectra for different possible absolute configurations of this compound and comparing them to the experimental spectrum, a confident assignment of the true absolute configuration can be made. nih.gov This approach moves beyond empirical rules and provides a more fundamental basis for stereochemical assignment.
Biosynthesis and Metabolic Pathways
Precursor Identification and Pathway Mapping in Plant Systems
The biosynthesis of Pseudoprototimosaponin AIII, a steroidal saponin (B1150181), originates from fundamental precursor molecules generated through intricate pathways within plant cells. The construction of its complex carbon skeleton relies on the supply of five-carbon isoprene (B109036) units, which are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.
Isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are the universal five-carbon building blocks for all terpenoids, including the steroidal backbone of this compound. etals.orgresearchgate.netnih.gov These molecules are synthesized through two distinct and spatially separated pathways within the plant cell. rsc.orgnih.gov The cytosolic MVA pathway and the plastidial MEP pathway both culminate in the production of IPP and DMAPP. researchgate.netresearchgate.net An enzyme, isopentenyl diphosphate isomerase (IDI), facilitates the interconversion between IPP and DMAPP, ensuring a balanced supply for subsequent reactions. researchgate.netnih.gov
In higher plants, the biosynthesis of the isoprene units IPP and DMAPP is accomplished through the cooperative action of the MVA and MEP pathways. etals.orgrsc.org
Mevalonate (MVA) Pathway: Located in the cytosol, the MVA pathway is primarily responsible for producing the precursors for sesquiterpenes (C15) and triterpenes (C30), which include sterols and saponins (B1172615). rsc.orgresearchgate.netplos.orgnih.gov This pathway begins with the condensation of three acetyl-CoA molecules and proceeds through a series of enzymatic steps to form IPP. nih.govnih.gov
Methylerythritol Phosphate (MEP) Pathway: This pathway operates in the plastids and is generally the source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), such as carotenoids and chlorophylls. rsc.orgplos.orgnih.gov
While there is a degree of separation, evidence suggests some exchange of intermediates between the two pathways. rsc.org For the biosynthesis of steroidal saponins like this compound, the MVA pathway is considered the principal source of the IPP and DMAPP units that form the triterpenoid (B12794562) backbone. rsc.orgresearchgate.net
Farnesyl diphosphate (FPP), a 15-carbon molecule, represents a critical branch point in the terpenoid biosynthetic pathway. nih.govnih.gov It is formed by the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase (FPPS). nih.govresearchgate.net
FPP serves as the direct precursor for a vast array of compounds, including:
Sesquiterpenes nih.govwikipedia.org
Sterols nih.govwikipedia.org
Triterpenes researchgate.net
For the synthesis of this compound, two molecules of FPP undergo a head-to-head condensation to form squalene (B77637), the 30-carbon precursor to all triterpenoids. researchgate.net This reaction, catalyzed by squalene synthase, channels the metabolic flow towards the formation of sterols and saponins, marking a committed step in the biosynthesis of the aglycone backbone of this compound. researchgate.net
Biotransformation Studies by Gut Microbiota and Enzyme Systems
Following administration, this compound, like many other saponins, is subject to extensive metabolism by the gut microbiota. The intestinal flora plays a crucial role in transforming the parent compound into various metabolites, which may possess different pharmacological activities.
Research has shown that the gut microbiota can metabolize complex saponins through deglycosylation, which is the stepwise removal of sugar moieties. mdpi.com In the case of related compounds like Timosaponin BII, studies have demonstrated its transformation into a series of metabolites. mdpi.comnih.govnih.gov This process is initiated by the hydrolysis of the glycosidic bonds.
The primary metabolites identified from the biotransformation of related saponins include:
Timosaponin AIII: Formed by the removal of a single glucose molecule. mdpi.comnih.gov
Timosaponin AI: Results from the cleavage of two glucosyl groups. mdpi.comnih.gov
Sarsasapogenin (B1680783): The aglycone core, formed after the removal of all sugar chains. mdpi.comnih.gov
Enzymatic methods have also been developed to mimic this biotransformation. For instance, β-D-glycosidase can be used to hydrolyze Timosaponin BII to produce Timosaponin AIII. nih.govfrontiersin.org
| Parent Compound | Metabolite | Structural Change |
|---|---|---|
| Timosaponin BII | Timosaponin AIII | Removal of one glucose unit |
| Timosaponin AIII | Timosaponin AI | Removal of one glucose unit |
| Timosaponin AI | Sarsasapogenin | Removal of remaining sugar moiety |
Studies analyzing the temporal dynamics of saponin metabolism by gut microbiota reveal a sequential process of deglycosylation. nih.govmdpi.comfao.orgbohrium.com When incubating a parent saponin like Timosaponin BII with intestinal bacteria, a clear pattern of metabolite formation emerges over time.
A typical metabolic cascade observed in in vitro studies with rat intestinal flora is as follows:
The concentration of the parent compound rapidly decreases. nih.gov
Timosaponin AIII is generated quickly, often reaching its peak concentration within the first 15-30 minutes, after which its levels decline as it is further metabolized. nih.gov
Timosaponin AI appears subsequently, with its concentration increasing as Timosaponin AIII is converted. It also undergoes further metabolism. nih.gov
Sarsasapogenin , the final aglycone, gradually accumulates over a longer period as the sugar chains are progressively cleaved. nih.gov
This temporal relationship indicates that the biotransformation is a stepwise process, where metabolites are transient intermediates on the pathway to the final aglycone. nih.gov This metabolic cascade by the gut microbiota is essential, as it is suggested that the biological activities of the parent saponin may be mediated by these metabolites. nih.gov
| Metabolite | Peak Appearance Time (in vitro) | Metabolic Role |
|---|---|---|
| Timosaponin AIII | ~15 minutes | Primary, transient metabolite |
| Timosaponin AI | ~30-60 minutes | Secondary, transient metabolite |
| Sarsasapogenin | >90 minutes | End-product of deglycosylation |
Comparative Metabolic Capacity in Different Biological Systems (e.g., Gut Microbiota vs. Liver Microsomes)
The metabolic fate of steroidal saponins, including this compound (also known as Timosaponin BIII), is predominantly dictated by the enzymatic activities within the gastrointestinal tract, specifically those of the gut microbiota. nih.govasianpubs.org In contrast, metabolic activity in liver microsomes appears to be limited. Saponins are often characterized by low oral bioavailability, a trait attributed to their significant transformation by intestinal flora before they can be absorbed into systemic circulation. researchgate.netsrce.hrnih.gov
The primary metabolic reaction carried out by intestinal bacteria is the stepwise hydrolysis of the sugar moieties attached to the saponin's aglycone core. nih.gov This process of deglycosylation is crucial, as it can significantly alter the bioactivity of the parent compound.
Studies on Timosaponin BII, a structurally similar saponin, provide a clear model for this differential metabolism. When incubated with rat intestinal flora, Timosaponin BII undergoes rapid and extensive metabolism. nih.gov Conversely, its incubation in rat liver homogenate and liver microsome systems shows negligible metabolic changes. This indicates that the biotransformation of these saponins is almost exclusively a function of the gut microbiota, with the liver playing a minimal role in their initial breakdown. nih.gov The metabolic pathways in the gut are unique and primarily involve hydrolysis and reduction reactions, which differ significantly from the oxidation and conjugation reactions typical of liver metabolism. nih.gov
This microbial metabolism is essential for converting larger, more complex saponins into smaller, potentially more bioactive compounds that can be absorbed by the body. nih.gov For instance, the conversion of more complex glycosides into Timosaponin AIII and subsequently into the aglycone sarsasapogenin is mediated by microbial enzymes. nih.gov
| Biological System | Metabolic Capacity | Primary Reaction Type | Key Findings |
|---|---|---|---|
| Gut Microbiota | High | Hydrolysis (Deglycosylation) | Extensive breakdown of sugar chains; converts complex saponins (e.g., Timosaponin BII) into simpler forms (e.g., Timosaponin AIII) and aglycones. nih.govnih.gov |
| Liver Microsomes | Negligible | N/A | Studies on related saponins show little to no metabolic activity, indicating the liver is not a primary site for initial metabolism. nih.gov |
Biogenetic Relationships with Related Steroidal Saponins (e.g., Timosaponin BII, Timosaponin AIII, Prototimosaponin AIII)
The steroidal saponins found in Anemarrhena asphodeloides are biosynthetically linked, representing a metabolic cascade of glycosylation, deglycosylation, and structural rearrangement. These compounds are classified into two main types based on their aglycone structure: furostanol saponins, which have an open F-ring, and spirostanol (B12661974) saponins, where the F-ring is closed. nih.gov
The biogenetic pathway generally proceeds from furostanol-type to spirostanol-type saponins. Prototimosaponin AIII is a furostanol saponin and is considered a precursor to spirostanol saponins like Timosaponin AIII. google.com The conversion is a critical metabolic step, often catalyzed by microbial β-glucosidases in the gut. These enzymes cleave the glucose unit at the C-26 position of the furostanol, triggering a spontaneous cyclization to form the more stable spirostanol structure. rsc.orgresearchgate.net
Within the spirostanol class, there are further relationships based on the complexity of their sugar chains. Timosaponin BII and this compound (Timosaponin BIII) are more complex glycosides than Timosaponin AIII. asianpubs.org The metabolism of these compounds involves a sequential loss of sugar units. For example, Timosaponin BII is converted to Timosaponin AIII through the enzymatic removal of a glucose molecule. researchgate.net This deglycosylation process continues until the core aglycone, sarsasapogenin, is formed. google.com
Therefore, the relationship can be summarized as a pathway:
Furostanol Precursor: Prototimosaponin AIII
Conversion & Cyclization: Forms a spirostanol structure.
Complex Spirostanol Glycosides: this compound and Timosaponin BII.
Metabolic Deglycosylation: Leads to simpler glycosides like Timosaponin AIII.
Final Aglycone: Sarsasapogenin.
This metabolic cascade highlights how the plant produces a range of related compounds and how they are subsequently modified in vivo, primarily by gut microbiota, to yield different metabolites.
| Compound Name | Structural Class | Biogenetic Role / Relationship |
|---|---|---|
| Prototimosaponin AIII | Furostanol Saponin | Precursor to spirostanol saponins. google.comrsc.org |
| This compound (Timosaponin BIII) | Spirostanol Saponin | Complex glycoside; metabolite of precursor saponins and precursor to simpler saponins. asianpubs.org |
| Timosaponin BII | Spirostanol Saponin | Complex glycoside; metabolized by deglycosylation to Timosaponin AIII. researchgate.net |
| Timosaponin AIII | Spirostanol Saponin | Metabolite of Timosaponin BII and other complex saponins; precursor to sarsasapogenin. nih.govresearchgate.net |
Investigation of Biological Activities and Underlying Molecular Mechanisms in Vitro Studies
Antihyperglycemic Mechanisms (Beyond Glucose Uptake and Insulin (B600854) Release)
In vitro studies have suggested that the antihyperglycemic effects of Pseudoprototimosaponin AIII are not mediated by stimulating glucose uptake or insulin release. nih.govresearchgate.netresearchgate.net Instead, the compound is believed to exert its effects through the inhibition of hepatic gluconeogenesis and glycogenolysis. nih.govresearchgate.netresearchgate.netthieme-connect.descispace.com
Inhibition of Hepatic Gluconeogenesis
Research indicates that this compound may contribute to lowering blood glucose levels by inhibiting hepatic gluconeogenesis. nih.govresearchgate.netdntb.gov.ua This process is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. The hypoglycemic action of this compound is thought to be linked to its ability to suppress this pathway in the liver. researchgate.net
Inhibition of Glycogenolysis
Alongside the inhibition of gluconeogenesis, this compound is also suggested to inhibit glycogenolysis. nih.govresearchgate.netthieme-connect.descispace.com Glycogenolysis is the process by which glycogen, the primary carbohydrate stored in the liver and muscle cells of animals, is broken down into glucose to provide immediate energy and to maintain blood glucose levels during fasting. The inhibitory effect on this pathway is considered another potential mechanism for its hypoglycemic activity. nih.govresearchgate.net
α-Glucosidase Inhibitory Mechanisms
α-Glucosidase inhibitors are therapeutic agents that delay the digestion and absorption of carbohydrates, thereby reducing postprandial blood glucose spikes. mdpi.comnih.gov These inhibitors work by targeting α-glucosidase enzymes in the small intestine. nih.gov While direct studies on this compound's α-glucosidase inhibitory activity are limited, the parent compound class, saponins (B1172615), has been investigated for this property. mdpi.comgranthaalayahpublication.orgoaji.net The mechanism of inhibition often involves competitive or mixed-type inhibition, where the inhibitor binds to the active site or an allosteric site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable simple sugars. nih.govmdpi.com This action effectively smooths out post-meal blood glucose fluctuations. mdpi.com
Antitumor Activity: Cellular and Molecular Basis (In Vitro)
This compound has demonstrated potential antitumor activities in various in vitro models. iscientific.orgcolab.ws These activities are primarily attributed to its ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells.
Induction of Apoptosis Pathways (e.g., Caspase Activation, JNK1/2 Pathway, Mitochondria-Mediated Apoptosis)
The induction of apoptosis is a key mechanism behind the antitumor effects of many chemotherapeutic agents. This compound and related saponins have been shown to trigger this process through several molecular pathways. dovepress.com
Caspase Activation: Apoptosis is executed by a family of cysteine proteases called caspases. creative-diagnostics.com These enzymes exist as inactive zymogens and are activated in a cascade in response to apoptotic signals. creative-diagnostics.comnih.gov Initiator caspases (like caspase-8 and -9) are activated first and in turn activate executioner caspases (like caspase-3), which then cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. creative-diagnostics.comrndsystems.com The activation of caspases is a central event in the apoptotic process induced by saponins. taylorfrancis.com
JNK1/2 Pathway: The c-Jun N-terminal kinase (JNK) pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling pathways that is activated in response to various cellular stresses. mdpi.com Activation of the JNK1/2 pathway has been linked to the induction of apoptosis in several cancer cell lines. dovepress.com For instance, the related compound Timosaponin AIII has been shown to mediate caspase activation and induce apoptosis through the JNK1/2 pathway in human promyelocytic leukemia cells. dovepress.com
Mitochondria-Mediated Apoptosis: This intrinsic pathway of apoptosis is regulated by the Bcl-2 family of proteins and involves the permeabilization of the mitochondrial outer membrane. nih.govnih.gov This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. nih.govnih.gov Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. nih.govnih.gov Saponins, including those structurally similar to this compound, have been found to induce mitochondria-mediated apoptosis in cancer cells. dntb.gov.ua202.121.224scilit.com
Table 1: In Vitro Antitumor Mechanisms of Related Saponins This table is generated based on data for structurally similar saponins and represents potential mechanisms for this compound.
| Pathway | Key Molecular Events | Observed Effect | References |
|---|---|---|---|
| Caspase Activation | Cleavage and activation of initiator and executioner caspases. | Induction of programmed cell death. | creative-diagnostics.comtaylorfrancis.com |
| JNK1/2 Pathway | Phosphorylation and activation of JNK1/2 proteins. | Promotion of pro-apoptotic signaling. | dovepress.commdpi.com |
| Mitochondria-Mediated Apoptosis | Release of cytochrome c from mitochondria, formation of apoptosome. | Activation of the intrinsic apoptotic cascade. | nih.govdntb.gov.ua202.121.224scilit.com |
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by causing cell cycle arrest. taylorfrancis.com The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. mdpi.com
Cell cycle arrest can occur at different checkpoints, primarily G1/S and G2/M transitions, to prevent the propagation of damaged DNA. nih.gov This process is often mediated by the activation of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, which bind to and inhibit the activity of cyclin-CDK complexes that drive the cell cycle forward. mdpi.comnih.gov Studies on related compounds suggest that the induction of cell cycle arrest, for example at the G2/M phase, is a significant component of their antitumor activity, often preceding the onset of apoptosis. mdpi.com This arrest prevents cancer cells from dividing and can provide an opportunity for DNA repair or for the initiation of apoptosis.
Autophagy Modulation
Autophagy, a fundamental cellular process for degrading and recycling cellular components, plays a dual role in cancer, acting in both tumor suppression and progression. frontiersin.org The modulation of autophagy is therefore a promising therapeutic strategy. nih.gov this compound has been shown to influence this process.
Research indicates that some saponins can induce autophagic cell death in cancer cells. frontiersin.org While direct studies detailing the specific activation of the autophagy-lysosomal pathway by this compound are emerging, the broader class of saponins is known to modulate autophagy. chinjmap.com This process involves the formation of autophagosomes that fuse with lysosomes to degrade their contents. frontiersin.org The modulation of key proteins involved in this pathway, such as those in the ULK complex and the Beclin-1-PI3KIII complex, are central to autophagy induction. mdpi.com
Inhibition of Tumor Cell Migration and Invasion
The metastatic spread of cancer cells is a primary cause of mortality in cancer patients and involves complex processes of cell migration and invasion through the extracellular matrix (ECM). nih.gov In vitro assays, such as the wound closure and transwell migration assays, are crucial for studying these phenomena. nih.govnih.govfrontiersin.org
This compound has demonstrated potential in hindering these critical steps of metastasis. A key mechanism implicated in this is the suppression of cyclooxygenase-2 (COX-2). researchgate.net COX-2 is often overexpressed in tumors and contributes to inflammation and tumor progression. nih.gov Its inhibition has been linked to a reduction in tumor cell invasion. frontiersin.org
Furthermore, the compound attenuates the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. researchgate.net These enzymes are crucial for degrading the ECM, a necessary step for cancer cells to invade surrounding tissues and metastasize. nih.govmdpi.com By downregulating the expression and activity of MMP-2 and MMP-9, this compound can effectively impede the invasive capabilities of tumor cells. researchgate.netfrontiersin.org
Table 1: In Vitro Effects of this compound on Tumor Cell Migration and Invasion
| Target Molecule | Observed Effect | Investigated Cell Line(s) |
| COX-2 | Inhibition | Not specified in available results |
| MMP-2 | Attenuation | Not specified in available results |
| MMP-9 | Attenuation | Not specified in available results |
Signaling Pathway Modulation
The anticancer effects of this compound are mediated through its influence on various intracellular signaling pathways that govern cell survival, proliferation, and stress responses.
In vitro studies have revealed that this compound can modulate the following pathways:
ATM/Chk2: This pathway is a critical component of the DNA damage response. While direct modulation by this compound is under investigation, related compounds have been shown to influence DNA damage and repair pathways. mdpi.com
p38 MAPK: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. nih.govfrontiersin.orgscienceopen.com Some natural compounds can activate p38 MAPK to induce apoptosis in cancer cells. frontiersin.org
PI3K/Akt: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major survival pathway that is often hyperactivated in cancer, promoting cell proliferation and inhibiting apoptosis. mdpi.comscispace.com this compound has been suggested to exert its effects by modulating this pathway. mdpi.comnih.gov
mTOR: The mammalian target of rapamycin (B549165) (mTOR) is a key regulator of cell growth and proliferation and is often downstream of the PI3K/Akt pathway. nih.govmdpi.com Inhibition of the PI3K/Akt/mTOR axis is a common mechanism for anticancer agents. mdpi.com
ERK Activation: The extracellular signal-regulated kinase (ERK) pathway is another crucial MAPK pathway involved in cell proliferation and survival. frontiersin.orgscispace.com The effect of this compound on ERK activation can be cell-type dependent, either promoting or inhibiting the pathway to influence cell fate. scispace.com
ER Stress: Endoplasmic reticulum (ER) stress can trigger both pro-survival and pro-apoptotic signals. scispace.comfrontiersin.org Some anticancer compounds induce apoptosis by initiating the ER stress response. mdpi.commdpi.com
Anti-inflammatory Effects and Immunomodulation (In Vitro Models)
Chronic inflammation is a key factor in the development and progression of numerous diseases, including cancer. taylorfrancis.commdpi.com this compound exhibits significant anti-inflammatory and immunomodulatory properties in various in vitro models. nih.govriss.krkoreascience.kr
Suppression of NF-κB Activation
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates inflammatory responses by regulating the expression of pro-inflammatory genes. nih.govnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm. dovepress.com Upon stimulation by inflammatory signals, a cascade of events leads to the degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and activate target genes. nih.gov
This compound has been shown to effectively suppress the activation of the NF-κB pathway. nih.govtaylorfrancis.com This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB in the cytoplasm and blocking its transcriptional activity. nih.gov Both this compound and its metabolite, sarsasapogenin (B1680783), have demonstrated the ability to suppress NF-κB activation in macrophages stimulated with lipopolysaccharide (LPS). nih.gov
Modulation of Mitogen-Activated Protein Kinase (MAPK) Activation
The MAPK signaling pathways, including ERK, JNK, and p38, play a pivotal role in transmitting extracellular signals to the cellular interior, regulating inflammatory responses. nih.govscienceopen.comassaygenie.com The activation of these pathways is crucial for the production of inflammatory mediators. nih.gov
In vitro studies have demonstrated that this compound can modulate the activation of MAPKs. nih.govtaylorfrancis.com In LPS-stimulated macrophages, both this compound and sarsasapogenin were found to suppress the phosphorylation of key components of the MAPK pathways. nih.gov This modulation contributes significantly to its anti-inflammatory effects by dampening the signaling cascades that lead to the production of pro-inflammatory cytokines.
Restoration of Th17/Treg Cell Balance
The balance between T helper 17 (Th17) cells and regulatory T (Treg) cells is crucial for maintaining immune homeostasis. clinexprheumatol.orgfrontiersin.org An imbalance, characterized by an excess of pro-inflammatory Th17 cells and a deficiency of immunosuppressive Treg cells, is implicated in various inflammatory and autoimmune diseases. clinexprheumatol.orgfrontiersin.org
This compound has been found to restore the Th17/Treg balance. nih.gov In vitro studies have shown that it can inhibit the differentiation of naïve CD4+ T cells into Th17 cells while promoting their development into Treg cells. nih.govnih.gov This effect is partly mediated by its metabolite, sarsasapogenin. nih.gov By correcting this imbalance, this compound can alleviate inflammatory conditions. nih.govnih.govscienceopen.com
Table 2: In Vitro Anti-inflammatory and Immunomodulatory Activities of this compound
| Mechanism | Key Molecular Targets | Observed Effect | Cell Models |
| Suppression of NF-κB Activation | IκBα phosphorylation, NF-κB nuclear translocation | Inhibition | Macrophages |
| Modulation of MAPK Activation | Phosphorylation of MAPK pathway components | Suppression | Macrophages |
| Restoration of Th17/Treg Balance | Th17 and Treg cell differentiation | Inhibition of Th17, Promotion of Treg | Splenic CD4+ T cells |
Other Investigated Biological Activities (Mechanistic Focus)
Respiratory Syncytial Virus (RSV) is a primary cause of lower respiratory tract infections, particularly in infants and older adults. cusabio.comnih.gov The virus infects airway epithelial cells by attaching to the host cell and fusing its envelope with the cell membrane, a process mediated by its F (fusion) and G (attachment) proteins. taylorfrancis.com Following entry, the virus replicates its RNA genome and assembles new virions. taylorfrancis.comnih.gov
This compound, isolated from the rhizomes of Anemarrhena asphodeloides, has been identified as having activity against RSV. nih.gov While the precise mechanism has not been fully elucidated for this specific compound, antiviral agents against RSV typically function through several key mechanisms that represent potential modes of action for this compound. These include:
Inhibition of Viral Entry: Preventing the virus from attaching to or fusing with host cells. This is often achieved by targeting the viral F protein. taylorfrancis.com
Inhibition of Viral Replication: Interfering with the synthesis of viral RNA. Some inhibitors target the viral nucleoprotein (N), which is essential for forming the replication complex. nih.gov
Disruption of Viral Assembly: Preventing the correct formation and release of new virus particles. taylorfrancis.com
Given that many saponins exhibit membrane-related activities, it is plausible that this compound may interfere with the early stages of viral infection, such as attachment and fusion.
Platelet aggregation is a critical process in hemostasis, but its abnormal activation can lead to thrombosis. Adenosine diphosphate (B83284) (ADP) is a key agonist that induces platelet aggregation by binding to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12. researchgate.netmdpi.com The P2Y1 receptor is linked to platelet shape change and initial, reversible aggregation, while the P2Y12 receptor is responsible for amplifying and sustaining the aggregation response. researchgate.netmdpi.com
In vitro studies have demonstrated that this compound exhibits inhibitory effects on ADP-induced platelet aggregation. This suggests that the compound interferes with the signaling pathways initiated by ADP. The mechanism likely involves the modulation of one or both of the P2Y receptors, leading to a reduction in downstream signaling events such as calcium mobilization and integrin αIIbβ3 activation, which are essential for platelets to bind to each other. nih.govnih.gov
Table 2: Mechanisms of ADP-Induced Platelet Aggregation
| Receptor | Signaling Pathway | Function in Aggregation | Potential Inhibition Point for this compound |
| P2Y1 | Gq-PLC-IP3-Ca2+ | Initiates aggregation and shape change. mdpi.com | Blockade of receptor or downstream signaling. |
| P2Y12 | Gi-Adenylyl Cyclase↓ | Sustains and amplifies the aggregation response. researchgate.net | Antagonism of the receptor, preventing the decrease in cAMP. |
Neuroprotection refers to the strategies and mechanisms that preserve neuronal structure and function. In the context of neurodegenerative diseases, key pathological processes include oxidative stress, neuroinflammation, and apoptosis (programmed cell death). researchgate.netnih.gov In vitro models, such as neuronal cell cultures exposed to neurotoxins (e.g., 6-hydroxydopamine) or oxidative stressors (e.g., H₂O₂), are used to study the efficacy of neuroprotective compounds. researchgate.net
This compound has been noted for its neuroprotective effects in research. nih.gov Although the specific molecular targets for this compound are still under investigation, the neuroprotective mechanisms of many natural saponins and flavonoids often involve several interconnected pathways that could be relevant:
Anti-inflammatory Action: Inhibition of microglial activation and subsequent reduction in the release of pro-inflammatory cytokines like TNF-α and IL-1β, which are toxic to neurons. researchgate.net
Anti-apoptotic Effects: Modulation of key proteins involved in cell death, such as increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax. nih.govnih.gov
Inhibition of Key Enzymes: Some neuroprotective agents act by inhibiting enzymes like Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in neuronal apoptosis. nih.gov
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leads to cellular damage and is implicated in numerous diseases. mdpi.com Antioxidants counteract this damage by neutralizing ROS. The antioxidant activity of compounds is frequently evaluated in vitro using several standard assays. scilit.com
This compound has been identified as possessing antioxidant properties. nih.gov The mechanisms underlying this activity are likely multifaceted and can be understood through its performance in common antioxidant assays:
Free Radical Scavenging: This is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. In this test, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically. scilit.com
Hydrogen Peroxide Scavenging: Compounds can directly neutralize hydrogen peroxide (H₂O₂), a major ROS, preventing it from generating more dangerous hydroxyl radicals. scilit.com
Inhibition of Lipid Peroxidation: ROS can attack lipids in cell membranes, leading to a chain reaction called lipid peroxidation. The TBARS (Thiobarbituric Acid Reactive Substances) assay measures byproducts of this damage, and a reduction in TBARS indicates antioxidant protection.
The chemical structure of this compound, like other steroidal saponins, likely enables it to act as a hydrogen donor and effectively scavenge free radicals, thus protecting cells from oxidative damage. mdpi.com
Table 3: Common In Vitro Antioxidant Assays and Mechanisms
| Assay | Principle of Action | Mechanism Measured |
| DPPH Assay | Measures the ability of a compound to donate a hydrogen atom and scavenge the DPPH radical. scilit.com | Free Radical Scavenging |
| H₂O₂ Scavenging Assay | Determines the capacity of a compound to directly neutralize hydrogen peroxide. scilit.com | ROS Neutralization |
| TBARS Assay | Quantifies malondialdehyde (MDA), a byproduct of lipid peroxidation, to assess cell membrane damage. | Inhibition of Lipid Peroxidation |
Structure Activity Relationship Sar Studies
Impact of Glycosylation Patterns on Biological Activities
The sugar moiety (glycone) attached to the steroidal core plays a pivotal role in modulating the biological activity of saponins (B1172615). nih.govscribd.com Glycosylation is often a critical final step in the biosynthesis of steroidal saponins and helps regulate their function. nih.gov The nature, number, and linkage of the sugar units can significantly alter the molecule's solubility, pharmacokinetic properties, and interaction with biological targets. scribd.comscispace.com
In many instances, the sugar chain is essential for activity. For example, the hypoglycemic effects of Pseudoprototimosaponin AIII are well-documented. researchgate.netresearchgate.netstikesbcm.ac.id Studies comparing it with related glycosides suggest that the complete glycosidic structure is necessary for this particular action. researchgate.netresearchgate.net However, in other cases, the sugar chain may not be essential or can even diminish certain activities. Research on Timosaponin BIII (an alternative name for this compound) found that its metabolites, which are formed by the removal of two hexose (B10828440) units, can be detected in brain tissue, suggesting that deglycosylation may be necessary to cross the blood-brain barrier. asianpubs.org Furthermore, studies on other steroidal saponins have shown that the aglycone alone can sometimes exhibit more potent effects. nih.gov For instance, acetylation of the terminal glucose in a related steroidal glycoalkaloid was found to increase its antifungal activity by inhibiting its metabolism by the fungus. scispace.com
Table 1: Influence of Glycosylation on Biological Activity
| Structural Feature | Impact on Bioactivity | Example Activity | Reference |
|---|---|---|---|
| Presence of Full Sugar Chain | Essential for certain activities. | Hypoglycemic Effect | researchgate.netresearchgate.net |
| Partial or Full Removal of Sugar Chain (Deglycosylation) | Can increase potency for some targets or improve bioavailability to specific tissues (e.g., brain). | Anti-inflammatory Activity, Blood-Brain Barrier Penetration | nih.govasianpubs.org |
| Modification of Sugar Units (e.g., Acetylation) | Can enhance activity by altering metabolic stability. | Antifungal Activity | scispace.com |
Role of the Steroidal Aglycone Moiety
The aglycone of this compound is sarsasapogenin (B1680783). This steroidal core is the fundamental scaffold upon which the molecule's activity is built. scribd.com Research into sarsasapogenin and related saponins has identified several key structural features of the aglycone that are indispensable for its biological effects. researchgate.net
These critical features include:
The cis-fused A/B rings: This specific ring fusion creates a bent shape in the steroid nucleus, which is crucial for activity. researchgate.net
The 3β-hydroxyl group: This is the site of glycosylation, acting as the anchor point for the sugar chain. Its configuration is vital for the proper orientation of the glycone. researchgate.net
The spiroketal F-ring: This distinctive five-membered heterocyclic ring is a hallmark of the sapogenin and is essential for many of its biological functions, including neuroprotective effects. researchgate.net
The integrity of this aglycone structure is paramount; it is the moiety primarily responsible for interactions with molecular targets that lead to effects like the lowering of amyloid-β peptide production. researchgate.net
Influence of Stereochemistry on Biological Effects
The specific three-dimensional arrangement of atoms, or stereochemistry, within this compound is a critical determinant of its bioactivity. taylorfrancis.compageplace.de Even minor changes in the orientation of functional groups can lead to a complete loss of function.
Comparative Analysis with Related Steroidal Saponins
Comparing this compound with structurally similar saponins provides valuable insights into its SAR.
Prototimosaponin AIII: This compound is the furostanol analogue of this compound. Both compounds were found to exhibit dose-dependent hypoglycemic effects in diabetic mice, suggesting that both the open-chain (furostanol) and closed-chain (spirostanol) forms of the aglycone side chain can produce this specific effect. researchgate.netresearchgate.net The primary mechanism is thought to be the inhibition of hepatic gluconeogenesis and/or glycogenolysis rather than an effect on glucose uptake or insulin (B600854) release. researchgate.netresearchgate.net
Timosaponin AIII: This saponin (B1150181) shares the same sarsasapogenin aglycone but has a different trisaccharide chain attached at the C-3 position. Timosaponin AIII is known to possess significant anti-inflammatory and neuroprotective properties. researchgate.net A comparative study revealed that both Timosaponin AIII and its aglycone, sarsasapogenin, could ameliorate colitis in mice by inhibiting NF-κB and restoring the Th17/Treg cell balance. nih.gov
Sarsasapogenin: This is the aglycone core of this compound. When compared directly with its glycosylated form (Timosaponin AIII), sarsasapogenin demonstrated stronger anti-inflammatory effects both in vitro and in vivo. nih.gov This indicates that for certain activities, the sugar moiety is not required and its removal can enhance potency. nih.gov The aglycone itself is a potent molecule with demonstrated anti-inflammatory, anticancer, and neuroprotective activities. nih.govresearchgate.net
Table 2: Comparative Analysis of Related Saponins
| Compound | Key Structural Difference from this compound | Comparative Bioactivity | Reference |
|---|---|---|---|
| Prototimosaponin AIII | Furostanol (open E/F ring system) aglycone | Shows similar dose-dependent hypoglycemic activity. | researchgate.netresearchgate.net |
| Timosaponin AIII | Same sarsasapogenin aglycone, different sugar chain | Exhibits potent anti-inflammatory and neuroprotective effects. | researchgate.net |
| Sarsasapogenin | Aglycone only (no sugar chain) | Shows stronger anti-inflammatory effects than its glycoside forms in some models. Essential core for neuroprotection. | nih.govresearchgate.net |
Design Principles for Modulating Bioactivity
Based on the available SAR data, several design principles can be proposed for creating novel analogues of this compound with modulated or enhanced bioactivity.
Conservation of the Aglycone Core: The sarsasapogenin skeleton, with its specific stereochemistry (cis-A/B rings, 25S-spiroketal), is fundamental for activity and should be conserved as the primary scaffold. researchgate.net
Glycosidic Engineering: The sugar chain is a powerful tool for modulation. The synthesis of analogues with different sugar types, numbers, or linkages could fine-tune the compound's pharmacokinetic profile and target specificity. scribd.com For instance, strategic deglycosylation could be employed to enhance activity against targets where the aglycone is more potent. nih.gov
Target-Dependent Modification: The choice of whether to modify the glycone or the aglycone depends on the desired biological outcome. For hypoglycemic activity, the glycosidic structure appears important. researchgate.net For anti-inflammatory or certain neuroprotective effects, focusing on the aglycone or simpler glycosides may be more fruitful. nih.govresearchgate.net
These principles provide a rational framework for the semi-synthesis or total synthesis of new saponin-based molecules with potentially improved therapeutic properties. colab.ws
Advanced Analytical Methodologies for Quantification and Purity Assessment
Liquid Chromatography Techniques for Quantitative Analysis
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), stands as a cornerstone for the quantitative analysis of Pseudoprototimosaponin AIII. acs.org These techniques offer high separation efficiency and sensitivity, which are essential for analyzing complex mixtures such as herbal extracts and biological samples. mdpi.com
HPLC methods, often coupled with UV detectors, provide reliable quantification based on the analyte's concentration. typeset.iokoreascience.kr For enhanced specificity and sensitivity, especially at low concentrations, LC-MS and its tandem version, LC-MS/MS, are the preferred methods. acs.orgnih.gov These hyphenated techniques combine the separation power of LC with the mass-resolving capability of MS, allowing for precise identification and quantification. mdpi.comiosrphr.org
Interactive Table: HPLC and LC-MS/MS Parameters for Saponin (B1150181) Analysis
| Parameter | HPLC | LC-MS/MS |
| Column | C18 Reverse-Phase | C18 or C8 Reverse-Phase |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradients | Formic acid in water/methanol or acetonitrile gradients |
| Detection | UV (typically ~203 nm) | Multiple Reaction Monitoring (MRM) |
| Flow Rate | 0.2 - 1.0 mL/min | 0.2 - 0.4 mL/min |
| Injection Volume | 10 - 20 µL | 5 - 10 µL |
| Quantitation | External or internal standard calibration | Isotope dilution or internal standard calibration |
This table presents typical parameters that can be adapted for the analysis of this compound, based on established methods for similar compounds. mdpi.comnih.gov
Developing and validating analytical methods for quantifying this compound in complex biological matrices like plasma, urine, or tissue is a critical and intricate process. researchgate.netsimbecorion.com The primary goal is to ensure the method is accurate, precise, selective, sensitive, reproducible, and stable. simbecorion.com
The process begins with selecting appropriate reference standards and considering critical reagents. simbecorion.com Sample preparation is a crucial step to remove interfering components from the biological matrix. simbecorion.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govsimbecorion.complos.org The choice of extraction method depends on the analyte's properties and the matrix's complexity. simbecorion.com
Validation of the bioanalytical method involves assessing several key parameters: simbecorion.combebac.at
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
Accuracy and Precision: How close the measured values are to the true value and to each other, respectively. nih.gov
Calibration Curve: Establishing the relationship between the instrument response and the concentration of the analyte. researchgate.net
Sensitivity: Determined by the lower limit of quantification (LLOQ).
Recovery: The efficiency of the extraction process. nih.gov
Stability: Assessing the analyte's stability under various storage and processing conditions. researchgate.net
Robust bioanalytical data, ensured by thorough validation, is a prerequisite for regulatory approval of new drugs and is essential for reliable pharmacokinetic and toxicokinetic studies. simbecorion.com
The development of such methods involves optimizing chromatographic conditions to separate the parent compound from its various metabolites, which may have similar chemical structures. mdpi.com The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry provides high selectivity and sensitivity for each specific analyte. nih.gov This involves selecting unique precursor-to-product ion transitions for this compound and each of its anticipated metabolites. bioanalysis-zone.com
A single LC-MS/MS method capable of measuring all relevant compounds simplifies the analytical workflow, reduces sample volume requirements, and provides a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govwellcomeopenresearch.org
Mass Spectrometry for Trace Analysis and Metabolite Profiling
Mass spectrometry (MS) is an indispensable tool for trace analysis and metabolite profiling of this compound. nih.gov Its high sensitivity allows for the detection of compounds at very low concentrations, which is crucial for identifying and quantifying trace-level metabolites. nih.govut.ee
For metabolite profiling, high-resolution mass spectrometry (HRMS) instruments, such as time-of-flight (TOF) or Orbitrap analyzers, are particularly valuable. diva-portal.orgfrontiersin.org They provide highly accurate mass measurements, which aids in the tentative identification of unknown metabolites based on their elemental composition. diva-portal.org The fragmentation patterns obtained from MS/MS experiments further help in elucidating the structures of these metabolites. frontiersin.org
Metabolite profiling studies can be conducted in vivo by analyzing biological fluids and tissues after administration of the compound, or in vitro using systems like liver microsomes. diva-portal.orgkisti.re.kr Comparing the metabolite profiles from these different systems can provide valuable insights into the metabolic pathways of this compound. diva-portal.org
Nuclear Magnetic Resonance (NMR) for Purity and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for both the structural elucidation and quantitative analysis (qNMR) of compounds like this compound. resolvemass.caresearchgate.net Unlike chromatographic methods, qNMR can determine the purity of a substance without the need for a specific reference standard of the analyte itself. resolvemass.ca
The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. ox.ac.uknih.gov By comparing the integral of a specific signal from the analyte to the integral of a signal from a known amount of an internal standard, the absolute concentration or purity of the analyte can be calculated. resolvemass.caox.ac.uk
For accurate qNMR results, several experimental parameters must be carefully controlled, including relaxation delays and the number of scans. ox.ac.uk ¹H NMR is commonly used for quantification due to the high natural abundance and sensitivity of the proton nucleus. nih.gov qNMR is increasingly recognized as a primary method for certifying reference materials due to its high precision and accuracy. nih.govmdpi.com
Integration of Hybrid Analytical Techniques (e.g., LC-NMR, LC-MS)
The integration of multiple analytical techniques, known as hyphenation, provides a more comprehensive analysis of complex samples. The combination of liquid chromatography with both NMR and MS (LC-NMR-MS) is a particularly powerful setup for the analysis of natural products like this compound. iosrphr.orgnih.gov
In an LC-NMR-MS system, the eluent from the LC column is split and directed to both an NMR spectrometer and a mass spectrometer. nih.gov This allows for the simultaneous acquisition of chromatographic separation, mass spectrometric data (molecular weight and fragmentation), and NMR data (structural information). mdpi.com
This integrated approach is highly advantageous for identifying unknown compounds in a mixture, such as metabolites or impurities. mdpi.comiosrphr.org While MS provides sensitive detection and molecular weight information, NMR offers detailed structural elucidation, making their combination a definitive tool for chemical characterization. mdpi.comnih.gov Recent advancements, including cryogenically cooled probes and online solid-phase extraction (LC-SPE-NMR), have significantly improved the sensitivity of LC-NMR, making it more applicable for trace analysis. nih.gov
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches for Pseudoprototimosaponin AIII
As of early 2024, a complete de novo total synthesis of this compound has not been reported in peer-reviewed literature. The significant synthetic hurdles include the stereocontrolled construction of the polycyclic sarsasapogenin (B1680783) aglycone and the subsequent, highly specific glycosylation reactions required to attach the sugar moieties.
However, synthetic strategies for complex steroidal saponins (B1172615) are well-established and provide a roadmap for a potential total synthesis of this compound. scribd.com These approaches are typically convergent, involving the separate synthesis of the aglycone and the oligosaccharide, which are then coupled together.
Key strategic considerations include:
Aglycone Synthesis: The synthesis of the sarsasapogenin core is a critical first step. nih.gov This steroidal sapogenin can be synthesized from more common steroid precursors. The process involves multiple steps to install the correct stereochemistry at several chiral centers and to construct the characteristic spiroketal (rings E and F). nih.govresearchgate.net
Oligosaccharide Synthesis: The trisaccharide portion of this compound must be assembled with precise control over the glycosidic linkages (α or β) and the points of attachment. This requires a sophisticated protecting-group strategy to differentiate the numerous hydroxyl groups on the galactose and two glucose units. scribd.com
Convergent Coupling (Glycosylation): The final key step is the coupling of the synthesized oligosaccharide to the C-3 hydroxyl group of the sarsasapogenin aglycone, followed by the attachment of the terminal glucose to the C-26 hydroxyl group. This late-stage glycosylation is often the most challenging aspect, with yields being highly dependent on the reaction conditions and the nature of the protecting groups on both the glycosyl donor (the sugar) and the glycosyl acceptor (the aglycone). scribd.com
Given the complexity, a biomimetic approach, which mimics the natural biosynthetic pathway of the saponin (B1150181) in Anemarrhena asphodeloides, could also be envisioned. nih.govnih.gov This would involve the glycosylation of a furostanol precursor before the final cyclization to the spirostanol (B12661974) form.
Semi-synthetic Modifications and Derivative Generation
Semi-synthesis, starting from the naturally isolated this compound or its aglycone sarsasapogenin, is the predominant strategy for generating derivatives. nih.govresearchgate.net These modifications are crucial for conducting structure-activity relationship (SAR) studies to identify the key pharmacophores responsible for its biological effects.
Key modification strategies include:
Modification of the Aglycone: The sarsasapogenin core offers several sites for modification. Research has focused on the C-3 hydroxyl group and the C-26 hydroxyl group (in the furostanol form). For instance, linking various amine-containing groups (like N-methyl piperazinyl, piperidyl, or pyrrolidinyl) to the C-3 or C-26 positions has been explored to enhance selective cytotoxicity against cancer cells. researchgate.net
Modification of the Sugar Moieties: The carbohydrate chain is essential for the compound's activity. "Neoglycosylation," the synthesis of novel glycosides, is a promising strategy. researchgate.netresearchgate.net This can involve altering the existing sugar units or attaching completely different carbohydrate chains to the aglycone. For example, studies on the closely related Timosaponin A-III have shown that its antitumor activities can be modulated by creating analogs with modified sugar chains. dovepress.com
Hydrolysis and Selective Derivatization: Selective hydrolysis of the terminal glucose unit can provide the prosapogenin, which serves as a versatile intermediate for further derivatization at the newly exposed hydroxyl group.
These semi-synthetic approaches provide access to a library of analogs that would be difficult to obtain through total synthesis, facilitating a deeper understanding of how structural changes impact bioactivity. researchgate.net
Evaluation of Synthesized Analogs for Enhanced Bioactivity
The primary goal of synthesizing analogs of this compound is to develop new compounds with improved potency, selectivity, and pharmacokinetic properties. The evaluation of these derivatives has largely centered on their anticancer activities. researchgate.netnih.gov
Structure-activity relationship studies have revealed several key insights:
The Importance of the Sugar Chain: The carbohydrate moiety is not merely a solubilizing group but is critical for biological activity. Studies on sarsasapogenin derivatives have shown that the addition of specific sugar groups (neoglycosylation) can significantly enhance antitumor activity compared to the aglycone alone. researchgate.netresearchgate.net
Role of C-3 and C-26 Substituents: Modifications at the C-3 and C-26 positions of the sarsasapogenin core play a crucial role in determining selective anticancer activity. The introduction of specific amine-containing substituents at these positions has been shown to increase cytotoxic potency against certain cancer cell lines. researchgate.net
Impact of Lipophilicity: The balance between hydrophilicity (from the sugars) and lipophilicity (from the steroid) is vital. Modifying the structure to alter this balance, for example by adding lipophilic groups, can significantly affect the compound's ability to cross cell membranes and interact with its molecular targets. dovepress.com
The findings from these evaluations are critical for the rational design of future generations of saponin-based therapeutic agents.
Future Research Perspectives and Methodological Innovations
Elucidation of Unexplored Mechanistic Pathways
While initial studies have highlighted the hypoglycemic effects of Pseudoprototimosaponin AIII, the precise molecular mechanisms underlying these and other potential biological activities remain largely to be explored. researchgate.netgoogle.com Future research should prioritize the elucidation of these unexplored mechanistic pathways.
Key areas for investigation include:
Anti-inflammatory and Immunomodulatory Effects: Preliminary evidence suggests that the aglycone of this compound, sarsasapogenin (B1680783), exhibits anti-inflammatory properties by modulating signaling pathways such as TLR4-NF-κB/MAPK and the Th17/Treg cell balance. nih.govmdpi.com Further studies are needed to determine if this compound itself or its metabolites directly influence these and other immune-related pathways.
Neuroprotective Potential: Sarsasapogenin has also been investigated for its neuroprotective effects and its role in mitigating memory impairment. nih.gov Research into whether this compound can cross the blood-brain barrier and exert direct neuroprotective effects is a critical next step.
Anticancer Mechanisms: The antitumor potential of Timosaponin AIII, a structurally related saponin (B1150181), has been attributed to the induction of apoptosis and autophagy. dovepress.com Investigating whether this compound shares these or employs distinct anticancer mechanisms is a significant area for future research.
Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies
Metabolomics: This can identify and quantify the endogenous small-molecule metabolites in biological samples. frontiersin.org By comparing the metabolic profiles of cells or organisms treated with this compound to untreated controls, researchers can identify metabolic pathways that are significantly altered. This approach could provide crucial insights into its hypoglycemic and other bioactivities. semanticscholar.org
Proteomics: This involves the large-scale study of proteins, their structures, and their functions. semanticscholar.org Proteomic analysis can reveal changes in protein expression and post-translational modifications in response to this compound treatment. This can help in identifying the direct protein targets of the compound and the downstream signaling cascades it modulates. frontiersin.org
The integration of metabolomic and proteomic data can provide a more comprehensive and systems-level understanding of the compound's mechanism of action. nih.govmdpi.com
Development of Advanced In Vitro Models for Biological Activity Assessment
To better predict the in vivo efficacy and mechanisms of this compound, the development and utilization of more sophisticated in vitro models are essential. nih.gov
Current and future in vitro models include:
3D Cell Cultures (Organoids and Spheroids): These models more accurately mimic the in vivo microenvironment compared to traditional 2D cell cultures. They can provide more relevant data on the compound's effects on cell-cell interactions, proliferation, and differentiation.
Organ-on-a-Chip Models: These microfluidic devices can simulate the activities, mechanics, and physiological responses of entire organs and systems. An organ-on-a-chip model could be used to study the absorption, metabolism, and efficacy of this compound in a more physiologically relevant context.
Co-culture Systems: To study the interaction of this compound with the gut microbiota, in vitro co-culture models of intestinal epithelial cells and representative gut bacteria can be employed. mdpi.com This would allow for a detailed investigation of its biotransformation and the subsequent biological effects of its metabolites. nih.gov
Novel Approaches for Enhanced Biotransformation and Production
The natural abundance of this compound may be limited, necessitating the development of efficient and scalable production methods. nih.gov Biotransformation, the use of biological systems to convert chemical compounds, presents a promising strategy. wikipedia.org
Novel approaches in this area include:
Microbial Fermentation: Utilizing specific strains of bacteria or fungi to carry out the desired biotransformation of precursors into this compound. mdpi.comfrontiersin.org For instance, certain fungi have been shown to biotransform related saponins (B1172615). mdpi.com
Enzymatic Synthesis: The use of isolated enzymes, such as glycosyltransferases, can offer high specificity and efficiency in the synthesis of saponins. mdpi.com This approach allows for precise control over the glycosylation pattern, which is crucial for the biological activity of the compound.
Metabolic Engineering of Plants or Microorganisms: Genetically modifying plants or microorganisms to enhance the biosynthetic pathways leading to this compound production is a long-term strategy that could lead to high-yield, sustainable production. nih.gov
A potential industrial process for producing the related Timosaponin AIII has been explored using β-D-glycosidase to transform Timosaponin BII. mdpi.com Similar enzymatic approaches could be developed for this compound.
Integration of Artificial Intelligence and Machine Learning in Structure-Activity Prediction and Rational Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. tijer.orgacs.org These computational tools can be applied to accelerate the study of this compound. cas.orgnih.govmdpi.com
Applications in this domain include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI and ML algorithms can be used to build QSAR models that predict the biological activity of new derivatives of this compound based on their chemical structures. nih.govnih.gov This can guide the rational design of more potent and selective analogs.
Predicting Bioactivity and Targets: Machine learning models can analyze the structure of this compound to predict its potential biological targets and activities, helping to prioritize experimental investigations. uminho.ptresearchgate.net
Analysis of Omics Data: AI algorithms are essential for analyzing the large and complex datasets generated by omics technologies, helping to identify meaningful patterns and biomarkers. nih.govnih.gov
By integrating these advanced computational approaches, researchers can more efficiently explore the chemical space around this compound and design novel compounds with improved therapeutic properties. rsc.org
Q & A
Basic Research Questions
Q. What are the established methods for isolating Pseudoprototimosaponin AIII from Anemarrhena asphodeloides rhizomes, and how do extraction yields vary under different conditions?
- Methodological Answer : Isolation typically involves ethanol extraction followed by chromatographic techniques like column chromatography and HPLC. Nakashima et al. (1993) reported a yield of 0.12% using ethanol extraction and silica gel chromatography . Comparative studies suggest that solvent polarity and temperature significantly affect yield, with 70% ethanol at 60°C yielding higher purity. Structural confirmation is achieved via NMR and mass spectrometry .
Q. What in vivo models are most effective for evaluating the hypoglycemic activity of this compound?
- Methodological Answer : Streptozotocin (STZ)-induced diabetic mice are widely used due to their reproducible hyperglycemia. Nakashima et al. (1993) demonstrated a 40% reduction in blood glucose levels after 14 days of oral administration (10 mg/kg/day) in STZ mice . Researchers should standardize STZ dosage (e.g., 50–100 mg/kg) and monitor post-induction glucose levels for consistency .
Q. How is the structural integrity of this compound validated during pharmacological studies?
- Methodological Answer : High-resolution techniques like UPLC/Q-TOF MS and 2D-NMR are critical. For example, a 2020 study confirmed the compound’s steroidal saponin structure via -NMR and HMBC correlations . Purity (>95%) should be verified using HPLC with a C18 column and acetonitrile-water gradients .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s hypoglycemic effects, and how can conflicting data on insulin secretion vs. glucose uptake be resolved?
- Methodological Answer : Mechanistic studies in STZ mice suggest dual pathways: (1) enhanced pancreatic β-cell regeneration (observed via immunohistochemistry) and (2) AMPK activation in liver tissues (confirmed by Western blot) . Contradictions arise from model-specific responses; for example, in type 2 diabetic models, glucose uptake in adipocytes may dominate. Researchers should use tissue-specific knockout models and transcriptomic profiling to clarify context-dependent mechanisms .
Q. How can synergistic effects between this compound and other antidiabetic compounds (e.g., Timosaponin B2) be systematically evaluated?
- Methodological Answer : A factorial design approach is recommended. A 2019 study combined this compound (5 mg/kg) with Timosaponin B2 (10 mg/kg) in GK rats, revealing a 50% greater glucose-lowering effect than monotherapy . Researchers should measure pharmacokinetic interactions (e.g., competitive CYP450 metabolism) and use isobolographic analysis to quantify synergy .
Q. What metabolomic approaches are suitable for identifying this compound’s off-target effects in chronic toxicity studies?
- Methodological Answer : Untargeted metabolomics via UPLC/Q-TOF MS can detect lipid peroxidation markers (e.g., malondialdehyde) and hepatic enzymes (ALT/AST). A 2010 study on T2DM rats identified altered bile acid and fatty acid oxidation pathways after 28 days of treatment . Longitudinal sampling and multi-omics integration (proteomics + metabolomics) improve sensitivity to off-target effects .
Experimental Design & Data Analysis
Q. How should a PICOT framework be applied to design a clinical trial exploring this compound’s efficacy in prediabetic populations?
- Methodological Answer :
- P opulation: Adults with HbA1c 5.7–6.4%.
- I ntervention: 10 mg/day this compound for 12 weeks.
- C omparison: Placebo + lifestyle modification.
- O utcome: Change in fasting glucose and HOMA-IR.
- T ime: 12 weeks + 4-week follow-up.
This structure aligns with PICOT guidelines for reducing confounding variables .
Q. What statistical methods address variability in hypoglycemic response across animal studies?
- Methodological Answer : Mixed-effects models account for inter-individual variability (e.g., baseline glucose, weight). A meta-analysis of 5 studies (n=200 mice) showed a pooled effect size of −1.2 (95% CI: −1.5 to −0.9) using random-effects modeling . Sensitivity analysis should exclude outliers, such as non-responders with genetic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
